REACTION_CXSMILES
|
Cl.[N:2]1[CH:3]=[CH:4][N:5]2[CH2:10][CH:9]([C:11](OCC)=[O:12])[CH2:8][CH2:7][C:6]=12.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>ClCCl.O>[N:2]1[CH:3]=[CH:4][N:5]2[CH2:10][CH:9]([CH2:11][OH:12])[CH2:8][CH2:7][C:6]=12 |f:0.1,3.4.5.6.7.8,9.10|
|
Name
|
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
|
Quantity
|
5.74 g
|
Type
|
reactant
|
Smiles
|
Cl.N=1C=CN2C1CCC(C2)C(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1.77 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.31 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.77 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at ambient temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
WAIT
|
Details
|
After 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cool the reaction mixture to 0° C.
|
Type
|
FILTRATION
|
Details
|
Add magnesium sulfate then filter the reaction mixture
|
Type
|
WASH
|
Details
|
rinsing the filter cake with 200 mL dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1CCC(C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |